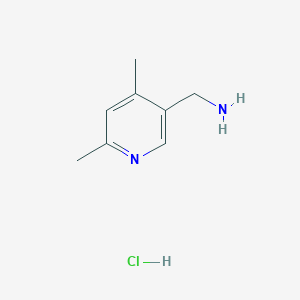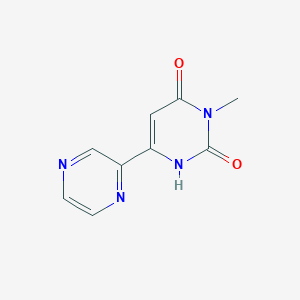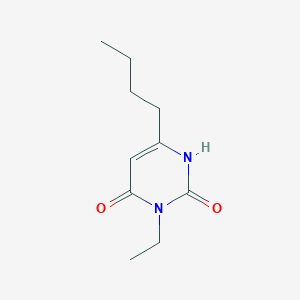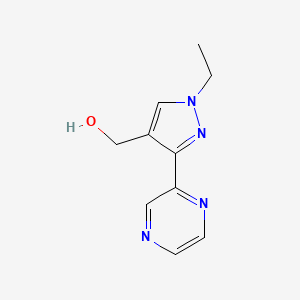
4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol
Vue d'ensemble
Description
“4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol” is a compound that belongs to the class of pyridazinones . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Molecular Structure Analysis
The molecular formula of “4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol” is C12H13N3O2. It has a molecular weight of 231.25 g/mol.
Chemical Reactions Analysis
Pyridazinone derivatives, including “4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol”, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Applications De Recherche Scientifique
Synthesis and Derivative Studies
The synthesis of pyridazinone derivatives, including those similar to 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol, is a notable area of research. For instance, Soliman and El-Sakka (2011) described the synthesis of pyridazinone derivatives through various chemical reactions, indicating the compound's utility in creating a range of chemically related entities with potential applications in various fields, including materials science and molecular engineering (Soliman & El-Sakka, 2011).
Corrosion Inhibition
Research by Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effects of pyridine derivatives on mild steel in hydrochloric acid, highlighting the compound's potential in protecting metals from corrosion, a valuable application in industrial processes and materials science (Ansari, Quraishi, & Singh, 2015).
Antimicrobial Activities
The study of novel amino acid derivatives by El-Sakka, Soliman, and Abdullah (2014) demonstrated the antimicrobial potential of compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, suggesting applications in developing new antimicrobial agents (El-Sakka, Soliman, & Abdullah, 2014).
Synthesis of Novel Pyridazine Derivatives
The creation of novel pyridazine derivatives for potential pharmacological evaluation indicates the compound's versatility in contributing to the development of new therapeutic agents. Husain et al. (2017) synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities, showcasing the compound's utility in pharmaceutical research (Husain et al., 2017).
Propriétés
IUPAC Name |
5-amino-3-(2-methoxy-4-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-8(11(5-7)17-2)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHQFGFPNBHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)










